molecular formula C13H21NO5S B602910 [(2,5-Dimethoxy-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine CAS No. 1206105-21-6

[(2,5-Dimethoxy-4-methylphenyl)sulfonyl](1-ethyl-2-hydroxyethyl)amine

Cat. No.: B602910
CAS No.: 1206105-21-6
M. Wt: 303.38g/mol
InChI Key: LYBOSZRASWMIDQ-UHFFFAOYSA-N
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Description

(2,5-Dimethoxy-4-methylphenyl)sulfonylamine is a complex organic compound characterized by its unique structural features It contains a sulfonyl group attached to a dimethoxy-methylphenyl ring and an ethyl-hydroxyethylamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,5-Dimethoxy-4-methylphenyl)sulfonylamine typically involves multiple steps, starting with the preparation of the 2,5-dimethoxy-4-methylphenyl precursor. This precursor can be synthesized through a series of reactions, including methylation and sulfonation. The final step involves the reaction of the sulfonyl chloride derivative with 1-ethyl-2-hydroxyethylamine under controlled conditions to yield the desired compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process and minimize waste.

Chemical Reactions Analysis

Types of Reactions

(2,5-Dimethoxy-4-methylphenyl)sulfonylamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be employed under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(2,5-Dimethoxy-4-methylphenyl)sulfonylamine has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2,5-Dimethoxy-4-methylphenyl)sulfonylamine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The compound may also interact with cellular pathways involved in inflammation and microbial growth, contributing to its observed biological effects.

Comparison with Similar Compounds

(2,5-Dimethoxy-4-methylphenyl)sulfonylamine can be compared with other sulfonyl-containing compounds, such as:

  • [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]methylamine
  • [(2,5-Dimethoxy-4-methylphenyl)sulfonyl]ethylamine

These compounds share similar structural features but differ in their substituents, which can influence their chemical reactivity and biological activity. (2,5-Dimethoxy-4-methylphenyl)sulfonylamine is unique due to its specific combination of functional groups, which may confer distinct properties and applications.

Properties

CAS No.

1206105-21-6

Molecular Formula

C13H21NO5S

Molecular Weight

303.38g/mol

IUPAC Name

N-(1-hydroxybutan-2-yl)-2,5-dimethoxy-4-methylbenzenesulfonamide

InChI

InChI=1S/C13H21NO5S/c1-5-10(8-15)14-20(16,17)13-7-11(18-3)9(2)6-12(13)19-4/h6-7,10,14-15H,5,8H2,1-4H3

InChI Key

LYBOSZRASWMIDQ-UHFFFAOYSA-N

SMILES

CCC(CO)NS(=O)(=O)C1=C(C=C(C(=C1)OC)C)OC

Origin of Product

United States

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